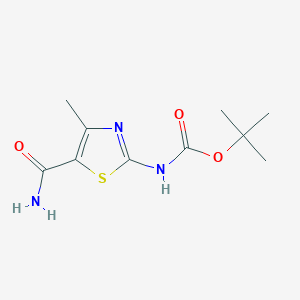

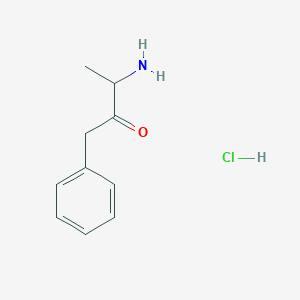

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

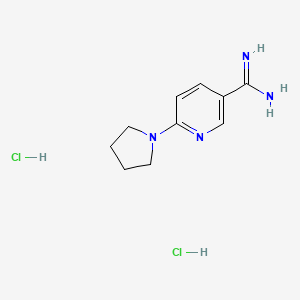

The molecular formula of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate” is C10H15N3O3S. The molecular weight is 257.31 g/mol.Chemical Reactions Analysis

The Boc group in compounds like tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications

Antibiotic Synthesis

This compound is an intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Chemical Space Exploration

As a precursor, tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate provides access to chemical spaces complementary to piperidine ring systems. This is crucial for the development of new pharmacophores.

Machine Learning Model Training

In silico, this compound can be used to build, train, and validate predictive machine-learning models. Structured datasets derived from its properties can enhance the accuracy of computational predictions .

Molecular Weight Calculation

Patent Formulations

The compound is mentioned in various patents for its role in the synthesis of pharmaceuticals, showcasing its importance in the development of new drugs and treatments .

Mechanism of Action

Target of Action

It is known that carbamates often target enzymes or receptors in the body, altering their function .

Mode of Action

Carbamates typically work by interacting with their targets and causing changes in their function . For instance, they can inhibit enzymes, block receptors, or alter signal transduction pathways.

Biochemical Pathways

Carbamates often affect pathways related to the function of their targets . For example, if the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in.

Pharmacokinetics

Carbamates are generally well absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, leading to changes in the cell’s function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate”. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its targets .

properties

IUPAC Name |

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-5-6(7(11)14)17-8(12-5)13-9(15)16-10(2,3)4/h1-4H3,(H2,11,14)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVMUCKJVUECKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

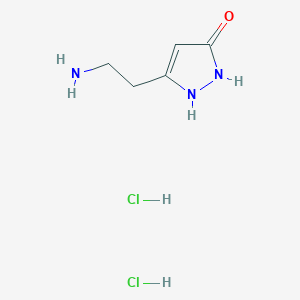

![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

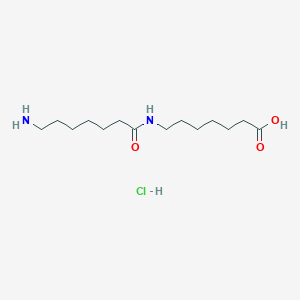

amine hydrochloride](/img/structure/B1378614.png)

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)

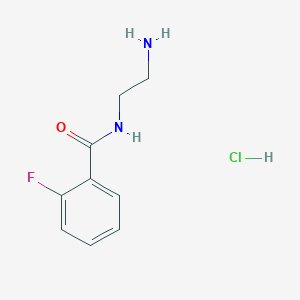

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)